Cas no 587-49-5 (2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide)

587-49-5 structure
Nome do Produto:2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide
2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzamide,2-hydroxy-N-[3-(trifluoromethyl)phenyl]-
- 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
- 2-(3-Trifluormethylphenylcarbamoyl)phenol
- 2-Hydroxy-3'-(trifluormethyl)benzanilid
- 2-Hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide
- 3'-(Trifluormethyl)salicylanilid
- 3'-(trifluormethyl)salicylanilide
- EINECS 209-601-4
- m-Salicylaminotrifluoromethylbenzene
- N-(3-trifluoromethylphenyl)-2-hydroxybenzamide
- Salfluverina [INN-Spanish]
- Salfluverine
- Salfluverinum [INN-Latin]
- 2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide
- Benzamide, 2-hydroxy-N-(3-(trifluoromethyl)phenyl)-
- BDBM50540430
- alpha,alpha,alpha-Trifluoro-m-salicylotoluidide
- SALFLUVERINE [INN]
- AKOS003631100
- DTXSID7060419
- SR-01000944996-1
- Q27279000
- SCHEMBL2700016
- GAK955D9Q5
- MLS006011504
- 587-49-5
- SMR004703281
- Salfluverine [INN:DCF]
- CS-0231453
- m-Salicylotoluidide, alpha,alpha,alpha-trifluoro-
- Z242014406
- Salfluverinum
- CHEMBL2104794
- EN300-108398
- Salfluverina
- NS00043090
- UNII-GAK955D9Q5
- Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]-
- (R)-1-Boc-2-(hydroxymethyl)piperidine
- SR-01000944996
- HS-Cf
- DTXCID9042461
- G59241
- Salfluverinum (INN-Latin)
- Salfluverina (INN-Spanish)
-
- Inchi: InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-13(20)11-6-1-2-7-12(11)19/h1-8,19H,(H,18,20)
- Chave InChI: WQDAVGDBWHWDSC-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Propriedades Computadas
- Massa Exacta: 281.06600
- Massa monoisotópica: 281.066
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 2
- Complexidade: 346
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 49.3A^2
- XLogP3: 4.2
Propriedades Experimentais
- Densidade: 1.404
- Ponto de ebulição: 298.8°Cat760mmHg
- Ponto de Flash: 134.5°C
- Índice de Refracção: 1.591
- PSA: 49.33000
- LogP: 3.73630
2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-108398-0.05g |
2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide |
587-49-5 | 95% | 0.05g |
$149.0 | 2023-10-27 | |
Enamine | EN300-108398-0.1g |
2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide |
587-49-5 | 95% | 0.1g |
$221.0 | 2023-10-27 | |
Enamine | EN300-108398-0.25g |
2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide |
587-49-5 | 95% | 0.25g |
$315.0 | 2023-10-27 | |
Aaron | AR00F080-250mg |
salfluverine |
587-49-5 | 95% | 250mg |
$459.00 | 2023-12-13 | |
A2B Chem LLC | AG99028-5g |
2-Hydroxy-n-[3-(trifluoromethyl)phenyl]benzamide |
587-49-5 | 95% | 5g |
$1995.00 | 2024-04-19 | |
A2B Chem LLC | AG99028-100mg |
2-Hydroxy-n-[3-(trifluoromethyl)phenyl]benzamide |
587-49-5 | 95% | 100mg |
$268.00 | 2024-04-19 | |
Enamine | EN300-108398-1g |
2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide |
587-49-5 | 95% | 1g |
$642.0 | 2023-10-27 | |
A2B Chem LLC | AG99028-50mg |
2-Hydroxy-n-[3-(trifluoromethyl)phenyl]benzamide |
587-49-5 | 95% | 50mg |
$192.00 | 2024-04-19 | |
Enamine | EN300-108398-5g |
2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide |
587-49-5 | 95% | 5g |
$1862.0 | 2023-10-27 | |
Aaron | AR00F080-100mg |
salfluverine |
587-49-5 | 95% | 100mg |
$329.00 | 2023-12-13 |
2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide Literatura Relacionada
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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